3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
CAS No.: 1019104-22-3
Cat. No.: VC8193133
Molecular Formula: C22H28N6O2S
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019104-22-3 |
|---|---|
| Molecular Formula | C22H28N6O2S |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | 3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
| Standard InChI | InChI=1S/C22H28N6O2S/c1-17-11-12-28(25-17)21-10-9-20(23-24-21)26-13-15-27(16-14-26)31(29,30)19-7-5-18(6-8-19)22(2,3)4/h5-12H,13-16H2,1-4H3 |
| Standard InChI Key | BJVRNRGPKLSFJI-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
| Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key heterocyclic components:
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A pyridazine ring (C4H4N2) serving as the central scaffold.
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A piperazine group linked via a sulfonyl bridge to a 4-tert-butylphenyl substituent.
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A 3-methyl-1H-pyrazole moiety at the 6-position of the pyridazine ring .
The IUPAC name—3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine—reflects this arrangement. The SMILES notation (CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C) provides a machine-readable representation of its connectivity.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O2S |
| Molecular Weight | 440.6 g/mol |
| Lipophilicity (LogP) | High (estimated >3) |
| Topological Polar Surface Area | 115 Ų |
| Hydrogen Bond Donors/Acceptors | 0/8 |
The tert-butyl group and aromatic systems confer high lipophilicity, suggesting favorable membrane permeability but potential solubility limitations in aqueous media. The polar sulfonyl and piperazine groups moderate this hydrophobicity, yielding a balanced partition coefficient suitable for CNS penetration .
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:
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Pyridazine Functionalization: Introduction of the piperazine-sulfonyl-tert-butylphenyl group via nucleophilic aromatic substitution.
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Pyrazole Coupling: Ullmann-type or Buchwald-Hartwig amination to attach the 3-methylpyrazole at the 6-position.
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Sulfonylation: Reaction of piperazine with 4-tert-butylbenzenesulfonyl chloride under basic conditions .
A hypothetical reaction scheme is illustrated below:
Analytical Characterization
Modern techniques validate purity and structure:
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Mass Spectrometry: HRMS (ESI-TOF) confirms the molecular ion peak at m/z 441.18 [M+H]⁺ .
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NMR Spectroscopy:
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X-ray Crystallography: Although unreported for this compound, analogous sulfonamide derivatives show planar sulfonyl groups and chair-conformation piperazines .
Biological Activity and Mechanisms
Anticancer Activity
Pyridazine derivatives exhibit kinase inhibitory activity, particularly against VEGF-R2 and PDGFR-β, which are implicated in tumor angiogenesis . In silico docking studies predict strong binding to ATP pockets (ΔG < -9 kcal/mol), though in vitro validation remains pending .
Central Nervous System Applications
Piperazine derivatives modulate dopamine D2 and serotonin 5-HT1A receptors, suggesting potential in schizophrenia and depression. The compound’s logP (~3) aligns with blood-brain barrier penetration criteria, warranting further neuropharmacological evaluation .
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: High gastrointestinal permeability (predicted Caco-2 Papp > 20 × 10⁻⁶ cm/s) .
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Metabolism: Likely hepatic CYP3A4-mediated oxidation of tert-butyl and pyrazole groups.
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Excretion: Renal clearance predominant due to moderate molecular weight .
Toxicity Risks
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hERG Inhibition: Structural analogs show IC50 > 10 μM, indicating low cardiac risk .
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Mutagenicity: Ames test predictions are negative, but in vivo genotoxicity studies are lacking.
Applications in Medicinal Chemistry
| Application Area | Mechanism | Development Stage |
|---|---|---|
| Antibacterial Adjuvants | DHPS inhibition | Preclinical |
| Antiangiogenic Therapy | VEGF-R2/PDGFR-β inhibition | In silico |
| Antipsychotics | Dopamine D2 receptor modulation | Target ID |
The compound’s versatility supports its use as a lead structure for analog synthesis. For example, replacing tert-butyl with polar groups could enhance solubility for intravenous delivery .
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